VX-745

Catalog No.
S548801
CAS No.
209410-46-8
M.F
C19H9Cl2F2N3OS
M. Wt
436.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-745

CAS Number

209410-46-8

Product Name

VX-745

IUPAC Name

5-(2,6-dichlorophenyl)-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one

Molecular Formula

C19H9Cl2F2N3OS

Molecular Weight

436.3 g/mol

InChI

InChI=1S/C19H9Cl2F2N3OS/c20-11-2-1-3-12(21)17(11)18-14-5-7-16(25-26(14)9-24-19(18)27)28-15-6-4-10(22)8-13(15)23/h1-9H

InChI Key

VEPKQEUBKLEPRA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

VX-745; VX 745; VX745; VRT-031745, VRT 031745; VRT031745; VD-31745; VD 31745; VD31745; Neflamapimod.

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl

Description

The exact mass of the compound Neflamapimod is 434.98114 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of pyrimidopyridazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action

Neflamapimod is classified as a selective inhibitor of intracellular kinases, specifically targeting enzymes called p38 and glycogen synthase kinase-3 beta (GSK-3β). These enzymes are involved in various cellular processes, and their dysregulation is implicated in the progression of neurodegenerative diseases. By inhibiting these enzymes, Neflamapimod might offer neuroprotective benefits.

Source: Receptor Tyrosine Kinases in Neurodegenerative and Psychiatric Disorders:

Potential Applications

Neflamapimod is being explored as a potential treatment for several neurodegenerative conditions, including:

  • Alzheimer's Disease (AD): Studies suggest that Neflamapimod might help slow cognitive decline and improve symptoms in patients with AD.
  • Parkinson's Disease (PD): Research is investigating whether Neflamapimod can help manage symptoms and slow disease progression in PD.

VX-745, also known as Neflamapimod, is a selective inhibitor of p38 alpha mitogen-activated protein kinase (MAPK). This compound is characterized by its unique bicyclic heterocycle core structure, which contributes to its potent enzymatic activity and selectivity. VX-745 has shown promise in treating inflammatory diseases due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various biological models .

VX-745 primarily functions through competitive inhibition of the p38 alpha MAPK. The binding of VX-745 to the active site of p38 alpha prevents the phosphorylation of downstream substrates, thereby modulating inflammatory responses. The compound exhibits an IC50 value of approximately 9 nM for p38 alpha, indicating its high potency . The structure-activity relationship studies have demonstrated that modifications in the phenyl rings enhance binding affinity and selectivity towards p38 alpha over other kinases .

VX-745 has demonstrated significant biological activity in various preclinical models. It effectively reduces the secretion of pro-inflammatory cytokines in peripheral blood mononuclear cells and shows efficacy in models of inflammation, such as collagen-induced arthritis and lipopolysaccharide-induced sepsis . Furthermore, studies indicate that VX-745 can inhibit the proliferation of multiple myeloma cells by targeting bone marrow stromal cell interactions .

The synthesis of VX-745 involves a multi-step process beginning with the formation of a bicyclic pyrimidine ring system. Key steps include:

  • Formation of the Core Structure: Utilizing starting materials that undergo cyclization to form the bicyclic core.
  • Substitution Reactions: Introducing various substituents on the phenyl rings through electrophilic aromatic substitution.
  • Purification: Employing techniques such as chromatography to isolate VX-745 from by-products and unreacted materials.

The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

VX-745 is primarily investigated for its potential applications in treating inflammatory conditions, including:

  • Rheumatoid arthritis
  • Chronic obstructive pulmonary disease
  • Multiple myeloma

Its ability to selectively inhibit p38 alpha MAPK makes it a candidate for therapies aimed at reducing inflammation without affecting other signaling pathways significantly .

Interaction studies have revealed that VX-745 binds selectively to p38 alpha MAPK, with minimal off-target effects on other kinases such as p38 beta MAPK and extracellular signal-regulated kinase (ERK). The binding interactions are stabilized by van der Waals forces and hydrogen bonds between VX-745 and key residues within the active site of p38 alpha, which are crucial for its selectivity and potency .

Several compounds exhibit similar inhibitory activity against p38 MAPK, but VX-745 stands out due to its unique structural features and selectivity profile. Here are some comparable compounds:

Compound NameSelectivity for p38αIC50 (nM)Unique Features
VX-702Moderate20Less selective; broader kinase inhibition
SB 203580Moderate50Known for off-target effects
BIRB 796High10Less oral bioavailability
VX-745High9Excellent oral bioavailability; selective

VX-745's combination of high potency, selectivity for p38 alpha over other kinases, and favorable pharmacokinetic properties make it a promising candidate for further development in anti-inflammatory therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Exact Mass

434.9811448 g/mol

Monoisotopic Mass

434.9811448 g/mol

Heavy Atom Count

28

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TYL52QM320

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

209410-46-8

Wikipedia

Neflamapimod

Dates

Modify: 2023-08-15
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2: Alam JJ. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats. J Alzheimers Dis. 2015;48(1):219-27. doi: 10.3233/JAD-150277. PubMed PMID: 26401942.
3: Pradal J, Zuluaga MF, Maudens P, Waldburger JM, Seemayer CA, Doelker E, Gabay C, Jordan O, Allémann E. Intra-articular bioactivity of a p38 MAPK inhibitor and development of an extended-release system. Eur J Pharm Biopharm. 2015 Jun;93:110-7. doi: 10.1016/j.ejpb.2015.03.017. Epub 2015 Mar 30. PubMed PMID: 25836052.
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5: Tsai YR, Wang YJ, Lee MR, Hsu MF, Wang JP. p38 Mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways are not essential regulators of formyl peptide-stimulated p47(phox) activation in neutrophils. Eur J Pharmacol. 2013 Feb 15;701(1-3):96-105. doi: 10.1016/j.ejphar.2013.01.003. Epub 2013 Jan 21. PubMed PMID: 23348708.
6: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
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9: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
10: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Med Chem. 2010 Sep;2(9):1417-27. doi: 10.4155/fmc.10.217. PubMed PMID: 21426137.
11: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. doi: 10.1016/j.intimp.2010.01.007. Epub 2010 Jan 20. PubMed PMID: 20093202.
12: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Microwave-assisted Ullmann C-S bond formation: synthesis of the P38alpha MAPK clinical candidate VX-745. J Org Chem. 2009 Nov 6;74(21):8336-42. doi: 10.1021/jo9017155. PubMed PMID: 19778055.
13: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.
14: Brown KK, Heitmeyer SA, Hookfin EB, Hsieh L, Buchalova M, Taiwo YO, Janusz MJ. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. J Inflamm (Lond). 2008 Dec 4;5:22. doi: 10.1186/1476-9255-5-22. PubMed PMID: 19055838; PubMed Central PMCID: PMC2612656.
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17: Natarajan SR, Wisnoski DD, Thompson JE, O'Neill EA, O'Keefe SJ. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorg Med Chem Lett. 2006 Aug 15;16(16):4400-4. Epub 2006 Jun 5. PubMed PMID: 16750629.
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